2,4-Bis(methoxymethoxy)benzaldehyde

Description

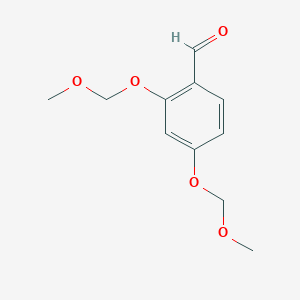

Structure

2D Structure

3D Structure

Properties

CAS No. |

13709-06-3 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2,4-bis(methoxymethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)11(5-10)16-8-14-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

CCNIWEUCZSTZIU-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)C=O)OCOC |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2,4 Bis Methoxymethoxy Benzaldehyde

Established Synthetic Routes and Mechanistic Investigations

The traditional synthesis of 2,4-Bis(methoxymethoxy)benzaldehyde hinges on the strategic protection of a precursor molecule, 2,4-dihydroxybenzaldehyde (B120756). This process involves the installation of methoxymethyl (MOM) ether groups to shield the reactive hydroxyl moieties, allowing for subsequent chemical transformations.

Optimization of Protecting Group Installation for High Yield and Purity

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability under a range of conditions and its relatively straightforward removal. researchgate.net The installation of two MOM groups onto 2,4-dihydroxybenzaldehyde is a critical step that has been optimized to ensure high yields and product purity. The reaction typically involves treating 2,4-dihydroxybenzaldehyde with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane. wikipedia.org

The mechanism involves the deprotonation of the hydroxyl groups by the base, forming alkoxides that then act as nucleophiles, attacking the electrophilic carbon of MOMCl. This process is repeated for both hydroxyl groups to yield the desired this compound. Optimization of reaction conditions, including stoichiometry of reagents, temperature, and reaction time, is crucial to maximize the yield and minimize the formation of mono-protected or other byproducts. One reported synthesis indicates a yield of up to 98.0% for this transformation. lookchem.com

Table 1: Reagents for MOM Protection of Hydroxyl Groups

| Reagent | Base/Catalyst | Solvent | Notes |

|---|---|---|---|

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane | Common and effective method. wikipedia.org |

| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Suitable for generating the alkoxide. adichemistry.com |

| Dimethoxymethane (Methylal) | Phosphorus pentoxide (P2O5) | Chloroform | Yields can be improved with dry solvent. adichemistry.com |

| Dimethoxymethane (Methylal) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | Less effective for tertiary alcohols. adichemistry.com |

Precursor Selection and Strategic Functionalization

The primary precursor for the synthesis of this compound is 2,4-dihydroxybenzaldehyde. ontosight.ai This starting material possesses the necessary benzaldehyde (B42025) framework with hydroxyl groups at the 2 and 4 positions, ready for protection. The selection of this precursor is strategic as the aldehyde group is less reactive towards the protecting group installation conditions compared to the phenolic hydroxyls.

Aromatic aldehydes, in general, are pivotal building blocks in organic chemistry, serving as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. ontosight.aigoogle.com The functionalization of the aromatic ring before or after the formation of the aldehyde can lead to a diverse range of derivatives. For instance, electrophilic substitution reactions on aromatic aldehydes and ketones typically result in meta-directing substitution due to the deactivating nature of the carbonyl group. ncert.nic.in

Development of Novel and Efficient Synthetic Protocols

In recent years, the development of synthetic methodologies has increasingly focused on principles of green chemistry and the use of catalytic systems to improve reaction efficiency and sustainability.

Green Chemistry Approaches to the Synthesis of Aromatic Aldehyde Derivatives

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several eco-friendly methods for the synthesis of aromatic aldehydes have been explored. One such approach involves the oxidation of benzylic alcohols using gaseous nitrogen dioxide, which produces pure aromatic aldehydes with nitric acid as a recoverable byproduct, thus minimizing waste. nih.gov

Another green methodology utilizes microwave irradiation in conjunction with natural extracts, such as from Aloe vera, for the bioreduction of aromatic aldehydes to their corresponding alcohols. scielo.org.mx While this is a reduction process, it highlights the potential for biocatalysis in the synthesis and transformation of aromatic aldehydes. Furthermore, the use of lemon juice, a natural and biodegradable catalyst, in combination with concentrated solar radiation has been shown to be effective in the synthesis of quinazolinone derivatives from aromatic aldehydes, achieving high yields in short reaction times. rsc.org These methods, while not directly applied to the synthesis of this compound itself, represent the broader trend towards more sustainable chemical manufacturing.

Table 2: Comparison of Green Synthesis Methods for Aromatic Aldehyde Transformations

| Method | Catalyst/Reagent | Energy Source | Key Advantage |

|---|---|---|---|

| Oxidation of Benzylic Alcohols | Nitrogen Dioxide Gas | - | Waste-free process. nih.gov |

| Bioreduction of Aromatic Aldehydes | Aloe vera extract | Microwave | Use of a natural, renewable resource. scielo.org.mx |

| Synthesis of Quinazolinones | Lemon Juice | Solar Radiation | Biodegradable catalyst and renewable energy. rsc.org |

Catalytic Methods for Enhanced Reaction Efficiency

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater selectivity and efficiency. Iron-catalyzed oxidation of alkyl aromatic compounds has been developed as a method to produce aromatic aldehydes, ketones, and esters. google.com This method utilizes an inexpensive and environmentally friendly iron catalyst. google.com

Another innovative approach involves a synergistic triple catalysis system combining enamine, photoredox, and cobalt catalysis to synthesize aromatic aldehydes from saturated precursors. nih.gov This desaturative process allows for the construction of complex, multi-substituted aromatic aldehydes. nih.gov Carbonylation reactions, catalyzed by various acids and metal complexes, can also be employed to introduce an aldehyde group onto an aromatic ring. google.com These catalytic methods offer powerful alternatives to traditional stoichiometric reactions, often leading to higher yields, reduced waste, and broader substrate scope.

Chemical Transformations and Reactivity Studies of 2,4 Bis Methoxymethoxy Benzaldehyde

Aldehyde Group Reactivity in Complex Organic Reactions

The aldehyde functional group in 2,4-bis(methoxymethoxy)benzaldehyde is a key site for a variety of chemical transformations, particularly those that form new carbon-carbon bonds. This reactivity is central to its utility as a building block in the synthesis of more complex molecules.

Carbon-Carbon Bond Forming Reactions

This compound readily participates in several fundamental carbon-carbon bond-forming reactions, including Claisen-Schmidt condensations, Wittig reactions, and aldol (B89426) condensations. These reactions leverage the electrophilic nature of the aldehyde carbon, allowing for the formation of new linkages with a range of nucleophilic partners.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it can react with ketones to form α,β-unsaturated ketones, which are valuable intermediates in organic synthesis. nih.govresearchgate.net The reaction is typically catalyzed by a base, such as sodium hydroxide, or an acid. nih.govchemmethod.com For instance, the reaction of this compound with a ketone like acetone (B3395972) would proceed via the formation of an enolate from acetone, which then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent dehydration leads to the formation of a chalcone-like structure. These reactions are often efficient, with some solvent-free methods reporting quantitative yields. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones. wikipedia.org In this reaction, a phosphorus ylide, also known as a Wittig reagent, reacts with this compound to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgstackexchange.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide used; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes. stackexchange.com This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for the olefination of this compound.

Aldol Condensations: As a crossed-aldol reaction, the condensation of this compound with another carbonyl compound containing α-hydrogens is a classic method for forming carbon-carbon bonds. wikipedia.orgyoutube.com The reaction is typically base-catalyzed, where an enolate is generated from the carbonyl partner and subsequently adds to the aldehyde. youtube.commagritek.com The resulting β-hydroxy carbonyl compound can then undergo dehydration to yield an α,β-unsaturated carbonyl compound. nih.gov The specific conditions of the reaction, such as the choice of base and solvent, can be tailored to control the reaction and optimize the yield of the desired product.

Interactive Data Table: Carbon-Carbon Bond Forming Reactions

| Reaction Type | Reactant | Key Reagents | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | Ketone (e.g., Acetone) | Base (e.g., NaOH) or Acid | α,β-Unsaturated Ketone |

| Wittig Reaction | Phosphorus Ylide | Wittig Reagent | Alkene |

| Aldol Condensation | Carbonyl with α-H | Base (e.g., NaOH) | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl |

Selective Reduction and Oxidation Pathways

The aldehyde group of this compound can be selectively transformed through both reduction and oxidation reactions, providing access to the corresponding alcohol and carboxylic acid derivatives, respectively.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2,4-bis(methoxymethoxy)phenyl)methanol. This transformation is commonly achieved using mild reducing agents to avoid affecting the methoxymethoxy (MOM) protecting groups or the aromatic ring. Hydrosilylation with reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a mild base such as potassium carbonate has been shown to be effective for the chemoselective reduction of aldehydes. researchgate.net

Selective Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, yielding 2,4-bis(methoxymethoxy)benzoic acid. This transformation requires careful selection of the oxidizing agent to prevent cleavage of the MOM ethers. While strong oxidizing agents could potentially affect the protecting groups, milder and more selective methods are generally preferred in the context of complex molecule synthesis.

Methoxymethoxy Group Reactivity and Strategic Deprotection

The methoxymethoxy (MOM) groups in this compound serve as protecting groups for the hydroxyl functionalities of the parent compound, 2,4-dihydroxybenzaldehyde (B120756). ontosight.ai Their stability and selective removal are critical aspects of its synthetic utility. wikipedia.org

Selective Cleavage Methodologies and Conditions

The cleavage of MOM ethers is typically achieved under acidic conditions. wikipedia.orgadichemistry.com The acetal (B89532) nature of the MOM group makes it susceptible to acid-catalyzed hydrolysis. adichemistry.com Common reagents for this deprotection include concentrated hydrochloric acid in methanol. harvard.edu The reaction proceeds by protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal and methanol. The hemiacetal is then further hydrolyzed to the free phenol (B47542) and formaldehyde.

Recent methodologies have focused on developing milder and more selective conditions for MOM group cleavage. For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org Another approach involves the use of trialkylsilyl triflates in the presence of 2,2′-bipyridyl, which has shown different reactivity pathways for aromatic versus aliphatic MOM ethers. acs.org In some cases, Lewis acids have also been employed for the selective cleavage of methoxy (B1213986) groups, which can be relevant to the stability and reactivity of MOM ethers under certain conditions. nih.gov

Stability Profiles Under Various Reaction Conditions

The MOM protecting group is known for its stability across a wide range of reaction conditions, making it a valuable tool in multi-step synthesis. adichemistry.com It is generally stable to basic conditions, nucleophiles, and many oxidizing and reducing agents. adichemistry.com This stability allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl groups.

Specifically, MOM ethers are stable in a pH range of approximately 4 to 12. adichemistry.com They are inert to common reagents such as those used in Grignard reactions, organolithium chemistry, and reductions with metal hydrides like lithium aluminum hydride and sodium borohydride. adichemistry.comorganic-chemistry.org However, their sensitivity to acidic conditions is a key feature that allows for their strategic removal when desired. adichemistry.com They are also sensitive to halogens and can be cleaved under conditions involving Lewis acids. adichemistry.comnih.gov

Aromatic Ring Functionalization and Derivatization

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the two methoxymethoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the substitution pattern, the most likely position for further functionalization would be the C5 position, which is ortho to the C4-OMOM group and para to the C2-OMOM group.

One example of aromatic ring derivatization is the introduction of a prenyl group (3-methylbut-2-en-1-yl) at the C3 position to synthesize 2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde. uni.lu This type of alkylation highlights the potential for modifying the aromatic core of the molecule to access a wider range of derivatives with potentially interesting biological or material properties.

Further derivatization can be envisioned through various electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions, although the conditions would need to be carefully controlled to avoid cleavage of the acid-sensitive MOM protecting groups.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution

The electron-rich nature of the benzene (B151609) ring in this compound, endowed by the two MOM ether groups, renders it highly susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the position of substitution. The MOM groups are ortho, para-directing, while the aldehyde group is a meta-director.

In the case of this compound, the positions ortho and para to the strongly activating MOM groups are positions 3, 5, and 6. The aldehyde group deactivates the ortho (position 6) and para (position 4, already substituted) positions relative to itself. Therefore, electrophilic substitution is strongly favored at the positions activated by both MOM groups and not significantly deactivated by the aldehyde group. The most activated positions are 3 and 5. Position 5 is ortho to the C4-OMOM group and para to the C2-OMOM group, making it electronically very rich. Position 3 is ortho to both the C2-OMOM and C4-OMOM groups. Steric hindrance from the adjacent aldehyde and C2-OMOM group might slightly disfavor position 3 compared to position 5.

A common electrophilic aromatic substitution reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. nrochemistry.comchemistrysteps.comwikipedia.org While specific studies on this compound are not extensively documented, the reaction is known to proceed on electron-rich aromatic compounds. youtube.comorganic-chemistry.org For 1,3-bis(methoxymethoxy)benzene, a related electron-rich arene, the Vilsmeier-Haack reaction would be expected to occur at the position para to one MOM group and ortho to the other, highlighting the strong activating nature of these groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| 3 | Ortho to C2-OMOM (+M), Ortho to C4-OMOM (+M) | Highly Activated |

| 5 | Para to C2-OMOM (+M), Ortho to C4-OMOM (+M) | Highly Activated |

| 6 | Ortho to Aldehyde (-M, -I), Meta to C4-OMOM (+M) | Deactivated |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer intermediate. chemistrysteps.com The aromatic ring of this compound is electron-rich due to the two MOM groups, making it a poor substrate for SNAr reactions under standard conditions. For an SNAr reaction to occur, a good leaving group (e.g., a halide) would need to be present on the ring, and the ring would need to be further activated by strong electron-withdrawing groups, which are absent in this molecule. Therefore, direct nucleophilic displacement of a group on the unsubstituted aromatic ring is not a feasible transformation for this compound.

Metal-Catalyzed Coupling Reactions at Aromatic Positions

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. tcichemicals.com To engage this compound in such reactions, it must first be functionalized with a suitable leaving group, such as bromine or iodine, at one of the aromatic positions.

Given the directing effects of the substituents, electrophilic halogenation (e.g., with N-bromosuccinimide) would be expected to occur regioselectively at position 5, yielding 5-bromo-2,4-bis(methoxymethoxy)benzaldehyde. This halogenated derivative can then serve as a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. Should 5-bromo-2,4-bis(methoxymethoxy)benzaldehyde be prepared, it could be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon substituents at the 5-position.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netorganic-chemistry.org 5-Bromo-2,4-bis(methoxymethoxy)benzaldehyde would be a suitable substrate for this reaction, allowing for the introduction of an alkynyl group at the 5-position. Such reactions are valuable for the synthesis of complex natural products and functional materials. researchgate.net

Table 2: Representative Metal-Catalyzed Coupling Reactions of Halogenated this compound Derivatives

| Reaction Name | Substrates | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | 5-Bromo-2,4-bis(methoxymethoxy)benzaldehyde, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 5-Aryl-2,4-bis(methoxymethoxy)benzaldehyde |

| Heck Coupling | 5-Bromo-2,4-bis(methoxymethoxy)benzaldehyde, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Vinyl-2,4-bis(methoxymethoxy)benzaldehyde |

| Sonogashira Coupling | 5-Bromo-2,4-bis(methoxymethoxy)benzaldehyde, Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base (e.g., amine) | 5-Alkynyl-2,4-bis(methoxymethoxy)benzaldehyde |

While direct experimental data on these specific transformations for this compound is limited in publicly available literature, the predicted reactivity is based on well-established principles of organic chemistry and documented reactions of similarly substituted aromatic compounds. The methoxymethyl protecting groups are generally stable to the conditions of many metal-catalyzed coupling reactions but can be removed under acidic conditions to reveal the corresponding dihydroxybenzaldehyde derivatives.

Applications As a Versatile Synthetic Building Block in Complex Molecular Architectures

A Key Player in the Total Synthesis of Natural Products

The intricate structures of many natural products often feature a polysubstituted aromatic core. 2,4-Bis(methoxymethoxy)benzaldehyde provides a reliable entry point for the elaboration of such systems, serving as a stable yet readily deprotectable intermediate.

Intermediate in the Synthesis of Chalcones and Flavonoids

The synthesis of chalcones and flavonoids, two classes of natural products with significant biological activities, frequently employs this compound. The aldehyde group readily undergoes Claisen-Schmidt condensation with various acetophenones to yield protected chalcone (B49325) intermediates. Subsequent deprotection and cyclization then lead to the desired flavonoid scaffold.

A notable example is the synthesis of (E)-retro-2,4,4'-tri-O-methoxymethylchalcone, a protected precursor to a more complex chalcone. nih.gov In this synthesis, this compound is reacted with a suitably protected acetophenone (B1666503) derivative to form the chalcone backbone. The MOM groups are crucial for preventing unwanted side reactions of the phenolic hydroxyls under the basic conditions of the condensation reaction.

Furthermore, a derivative of this compound, specifically 2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde, has been synthesized. nih.gov This prenylated benzaldehyde (B42025) is a valuable precursor for the synthesis of natural products containing isoprenoid side chains, which are common in flavonoids and other classes of natural products. The presence of the MOM protecting groups allows for the introduction of the prenyl group at the C3 position without interference from the hydroxyl groups at C2 and C4.

Precursor for Other Biologically Relevant Scaffolds

Beyond the realm of chalcones and flavonoids, this compound serves as a precursor for other biologically significant molecular frameworks. Its utility has been demonstrated in the synthesis of flavonoid benzimidazole (B57391) derivatives, which are being investigated for their potential as anti-tumor agents. ontosight.ai In these syntheses, the flavonoid core is first constructed, and the protected hydroxyl groups, originating from this compound, are later deprotected to allow for the attachment of the benzimidazole moiety. This highlights the strategic importance of the MOM protecting groups in facilitating a multi-step synthesis.

While direct and extensive examples of this compound in the total synthesis of a wide array of named natural products are not extensively detailed in the reviewed literature, its fundamental role as a protected 2,4-dihydroxybenzaldehyde (B120756) surrogate logically extends its potential to the synthesis of any natural product containing this core structural unit.

Construction of Diverse Organic Scaffolds and Chemical Libraries

The reactivity of the aldehyde group, coupled with the latent reactivity of the protected hydroxyls, makes this compound an attractive starting material for the generation of diverse molecular scaffolds and for the assembly of chemical libraries for drug discovery and material science applications.

Synthesis of Heterocyclic Compounds

While its application in the synthesis of flavonoids is well-established, the use of this compound for the construction of other heterocyclic systems is a promising yet less documented area. The aldehyde functionality can, in principle, participate in a variety of cyclization reactions to form different heterocyclic rings. For instance, it could be envisioned as a precursor for coumarins through reactions like the Knoevenagel or Perkin condensations, followed by lactonization. nih.gov However, specific examples detailing the use of this compound in the synthesis of a broad range of non-flavonoid heterocyclic compounds are not prominently featured in the currently available scientific literature.

Development of Advanced Polymer Precursors or Functional Materials

The application of this compound in the development of advanced polymer precursors or functional materials is an area that remains largely unexplored based on the reviewed literature. In principle, the aldehyde functionality could be utilized in polymerization reactions, such as polycondensation with suitable co-monomers, to create novel polymers. ontosight.airesearchgate.net Deprotection of the methoxymethyl groups post-polymerization could then yield functional polymers with free hydroxyl groups, which could be further modified or utilized for applications such as chelation, catalysis, or as components in resin formulations. However, at present, there is a lack of specific research articles or patents detailing the use of this compound for these purposes.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignments

Multi-dimensional NMR spectroscopy is a powerful tool for establishing the precise connectivity of atoms within the 2,4-Bis(methoxymethoxy)benzaldehyde molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in this process.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the aromatic ring and within the methoxymethoxy groups. sdsu.eduyoutube.com

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning the protons to their corresponding carbons. youtube.comcolumbia.edu The edited HSQC further distinguishes between CH, CH₂, and CH₃ groups. columbia.edu

Table 1: Predicted NMR Data for this compound This table is generated based on typical chemical shifts for similar structures and is for illustrative purposes.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | ~190 | H-aldehyde, H-5, H-3 |

| Aldehyde H | ~10.3 | - | C=O, C-1, C-6 |

| Ar-H3 | ~7.2 | ~100 | C-1, C-2, C-4, C-5 |

| Ar-H5 | ~7.9 | ~130 | C-1, C-3, C-4, C-6 |

| Ar-H6 | ~7.0 | ~110 | C-1, C-2, C-4, C-5 |

| O-CH₂-O (pos. 2) | ~5.3 | ~94 | C-2, OCH₃ |

| O-CH₃ (pos. 2) | ~3.5 | ~56 | O-CH₂-O |

| O-CH₂-O (pos. 4) | ~5.2 | ~94 | C-4, OCH₃ |

| O-CH₃ (pos. 4) | ~3.4 | ~56 | O-CH₂-O |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass of this compound is 226.08412354 Da. lookchem.com

Single-Crystal X-ray Diffraction Studies of Derivatives for Solid-State Structure and Intermolecular Interactions

While a single-crystal X-ray structure for this compound itself is not described in the searched literature, studies on related benzaldehyde (B42025) derivatives provide valuable insights into the likely solid-state conformation and intermolecular interactions. rsc.orgmdpi.comnih.gov

Crystal structures of substituted benzaldehydes reveal that the packing is often governed by weak intermolecular interactions such as C-H···O hydrogen bonds, C-H···π interactions, and π–π stacking. rsc.orgmdpi.com In derivatives of 2,4-dihydroxybenzaldehyde (B120756), the precursor to the title compound, intermolecular hydrogen bonding plays a significant role in the crystal lattice. nih.gov For this compound, it is anticipated that weak C-H···O interactions involving the oxygen atoms of the methoxymethoxy groups and the aldehyde, as well as aromatic protons, would be prominent in its crystal structure. The study of derivatives of the title compound, such as 2,4-bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde, can also provide information on how substituents influence the crystal packing. uni.lu

Chromatographic Methodologies for Isolation and Purity Verification (e.g., HPLC, Column Chromatography)

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures and for verifying its purity.

Column Chromatography: This technique is a standard method for the purification of organic compounds. In the synthesis of related compounds, column chromatography using silica (B1680970) gel with a solvent system like ethyl acetate (B1210297) and n-hexane has been effectively used for isolation. nih.gov A similar approach would be applicable for purifying this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for assessing the purity of a compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, could be developed for this compound. sielc.comresearchgate.netresearchgate.net For mass spectrometry-compatible applications, an acid modifier such as formic acid would be used in the mobile phase. sielc.com The retention time of the compound under specific HPLC conditions serves as a key identifier, and the peak area provides a measure of its concentration and purity.

Computational and Theoretical Chemistry Studies of 2,4 Bis Methoxymethoxy Benzaldehyde and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. For 2,4-bis(methoxymethoxy)benzaldehyde, these calculations can map its molecular orbitals, electrostatic potential, and provide quantitative measures of its reactivity.

The electronic properties of substituted benzaldehydes are significantly influenced by the nature and position of the substituents on the aromatic ring. The two methoxymethoxy groups at positions 2 and 4 are electron-donating, which modulates the electron density distribution across the molecule. DFT calculations can precisely model these effects. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors, based on Koopman's theorem, provide a quantitative framework for understanding reactivity. mdpi.commdpi.com

| Reactivity Descriptor | Formula | Interpretation for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. The electron-donating groups lower this value compared to unsubstituted benzaldehyde (B42025). |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. A smaller value indicates higher reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a propensity to react. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. The aldehyde carbon is a primary electrophilic site. chemrevlett.com |

This table is illustrative and based on general principles of DFT analysis of substituted benzaldehydes.

Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (electron-rich) around the carbonyl oxygen and the ether oxygens, making them sites for electrophilic attack. Conversely, a region of positive potential (electron-poor) would be expected around the aldehydic proton and the carbonyl carbon, marking the latter as a prime site for nucleophilic attack. mdpi.comchemrevlett.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, including identifying intermediates and calculating the energy barriers associated with transition states. For this compound, this approach can be applied to understand its characteristic reactions, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions.

A classic reaction involving benzaldehydes is the formation of an acetal (B89532) from the reaction with an alcohol in the presence of an acid catalyst. pearson.com The mechanism involves two key stages: formation of a hemiacetal, followed by its conversion to the acetal. Computational modeling of this process for this compound would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (benzaldehyde, alcohol) and products (acetal, water).

Transition State Searching: Identifying the geometry of the transition states for both the hemiacetal and acetal formation steps. The transition state is a first-order saddle point on the potential energy surface.

Theoretical calculations on the reactions of similar aldehydes have shown that the energy barriers can be accurately predicted using methods like B3LYP. researchgate.net For instance, in the acid-catalyzed acetal formation, the protonation of the carbonyl oxygen is a key initial step that significantly lowers the energy barrier for the nucleophilic attack by the alcohol.

Another area of interest is the photochemical reactivity of substituted benzaldehydes. ortho-Substituted benzaldehydes can undergo unique photoinduced transformations. mdpi.com For this compound, computational modeling could explore potential photochemical pathways, such as intramolecular hydrogen atom transfer or cyclization reactions, by calculating the energies of the excited states and mapping the potential energy surfaces of these reactions. mdpi.comacs.org

| Reaction Type | Key Computational Insights |

| Acetal Formation | Modeling provides the activation energies for nucleophilic attack on the carbonyl carbon and the subsequent dehydration step, confirming the role of the acid catalyst. pearson.com |

| Aldol (B89426) Condensation | Reactivity indices from DFT can predict the electrophilic nature of the aldehyde. Pathway modeling can determine the transition state structures for the C-C bond formation. unife.it |

| Electrophilic Aromatic Substitution | MEP maps identify the most nucleophilic positions on the ring (ortho/para to the activating groups). Modeling can compare the energy barriers for substitution at different positions. |

This table provides examples of how reaction pathway modeling can be applied to understand the reactivity of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotational freedom around its single bonds. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Conformational analysis of this compound focuses on the orientation of the aldehyde group and the two methoxymethoxy substituents.

Aldehyde Group: The C-C bond connecting the aldehyde group to the ring has a rotational barrier. The s-trans (or anti) conformation, where the C=O bond points away from the ortho-substituent (the 2-methoxymethoxy group), is generally more stable than the s-cis (or syn) conformation due to reduced steric hindrance. ias.ac.in

Molecular dynamics (MD) simulations can provide a picture of the molecule's behavior over time, including its conformational flexibility and its interactions with a solvent. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal:

Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar carbonyl and ether groups. researchgate.net

Conformational Dynamics: The time scale and frequency of transitions between different rotational conformers. This provides insight into the flexibility of the methoxymethoxy side chains.

Hydrogen Bonding: The potential for the oxygen atoms to act as hydrogen bond acceptors with protic solvents.

| Structural Feature | Likely Preferred Conformation | Basis of Prediction |

| Aldehyde Group Orientation | s-trans (C=O anti to 2-substituent) | Minimization of steric repulsion, as seen in other ortho-substituted benzaldehydes. ias.ac.in |

| 2-Methoxymethoxy Group | Planar with respect to the ring, with the terminal CH₃ group oriented to minimize steric clash. | Analogous to studies on ortho-substituted anisoles. ias.ac.intandfonline.com |

| 4-Methoxymethoxy Group | Planar with respect to the ring. | Less steric hindrance at the para position allows for a more stable planar arrangement to maximize resonance. |

This table summarizes the expected conformational preferences based on studies of analogous molecules.

Together, these computational approaches provide a detailed, atomistic understanding of this compound, bridging its electronic structure with its macroscopic chemical behavior.

Future Research Trajectories and Emerging Applications of 2,4 Bis Methoxymethoxy Benzaldehyde

Exploration in Sustainable Chemical Synthesis and Catalysis

The principles of green chemistry are increasingly guiding synthetic strategies, and the future use of 2,4-Bis(methoxymethoxy)benzaldehyde is likely to be influenced by these considerations. The MOM protecting groups, while effective, present a challenge from a sustainability perspective due to the use of reagents like chloromethyl methyl ether for their introduction and acidic conditions for their removal, which can generate hazardous waste.

Future research is anticipated to focus on developing more sustainable methods for both the synthesis and deprotection of this compound. This could involve the use of greener solvents, catalytic methods for protection and deprotection that minimize waste, and exploring the potential for one-pot or tandem reactions that improve atom economy.

While direct catalytic applications of this compound are not yet widely reported, its structural features suggest potential roles. For instance, its derivatives could be employed as ligands for transition metal catalysts. The aldehyde functionality allows for the synthesis of Schiff bases or other ligand scaffolds, where the oxygen atoms of the methoxymethoxy groups could act as coordinating sites. Research in this area could lead to the development of novel catalysts for a variety of organic transformations. One study on the synthesis of antitumor xanthones utilized clay Montmorillonite K-10 catalysis in one of the synthetic routes involving a related intermediate, hinting at the potential for heterogeneous catalysis in reactions involving derivatives of this compound. core.ac.uk

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The demand for rapid discovery and optimization of new molecules, particularly in medicinal chemistry, has driven the development of automated synthesis platforms and high-throughput screening (HTS) techniques. This compound is a valuable building block in this context due to its stability and predictable reactivity.

Its integration into automated synthesis workflows would enable the rapid generation of libraries of diverse molecules. For example, its aldehyde group can readily undergo a wide range of chemical transformations, such as reductive aminations, Wittig reactions, and aldol (B89426) condensations, all of which are amenable to automation. This would allow for the systematic exploration of the chemical space around a particular molecular scaffold.

A notable example of its relevance in high-throughput methodologies is its use in the synthesis of compounds for screening as Hsp90 inhibitors. ku.edu The ability to derivatize the benzaldehyde (B42025) core allows for the creation of a multitude of analogs that can be rapidly assessed for their biological activity. Future work will likely see the direct use of this compound in automated flow synthesis systems to accelerate the discovery of new drug candidates. This is exemplified in the synthesis of small molecule inhibitors of IL-6, where it serves as a key starting material. google.com

Novel Applications in Materials Science and Nano-Chemistry Research

While the primary application of this compound has been in the synthesis of discrete small molecules, its structure holds potential for the development of novel materials and for applications in nano-chemistry.

The bifunctional nature of this compound—an aldehyde and two protected hydroxyl groups—makes it a candidate for the synthesis of functional polymers. After deprotection of the MOM groups to reveal the dihydroxybenzaldehyde, it can be used as a monomer in polymerization reactions. For example, it could be incorporated into polyesters, polyethers, or polyazomethines. The resulting polymers would possess reactive aldehyde groups along their backbone, which could be further functionalized to create materials with tailored properties, such as specific surface chemistry or the ability to bind to other molecules.

In the field of nano-chemistry, this compound and its derivatives could be used to functionalize the surface of nanoparticles. The aldehyde group can be used to covalently attach the molecule to amine- or hydrazine-functionalized nanoparticles. Subsequent removal of the MOM groups would expose the hydroxyl groups, altering the surface properties of the nanoparticles and allowing for further chemical modification. This could be useful in creating targeted drug delivery systems or new types of sensors.

Advanced Mechanistic Studies and Reaction Discovery

A deeper understanding of the reactivity of this compound can pave the way for the discovery of new chemical reactions and synthetic methodologies. The interplay between the aldehyde group and the electron-donating methoxymethoxy groups influences the reactivity of the aromatic ring and the carbonyl carbon.

Advanced mechanistic studies, including computational modeling and kinetic analysis, could provide valuable insights into reactions involving this compound. For instance, in the enantioselective synthesis of (-)-Luminacin D, a derivative of this compound is used in a key allylation reaction. soton.ac.uk Detailed mechanistic investigation of such reactions can lead to the development of more efficient and selective catalysts.

Furthermore, the unique electronic properties of this compound make it an interesting substrate for exploring new types of chemical transformations. Its use as a starting material in the synthesis of novel curcumin (B1669340) derivatives for potential Alzheimer's disease treatment highlights its role in accessing complex molecular architectures. google.comgoogle.comevitachem.com By subjecting this compound to a variety of reaction conditions and reagents, researchers may uncover novel cascade reactions or unexpected molecular rearrangements, thereby expanding the toolkit of synthetic organic chemistry. The synthesis of C-glycoside derivatives for potential diabetes treatment also showcases its utility in constructing complex and novel molecular frameworks. google.comgoogleapis.comscispace.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2,4-Bis(methoxymethoxy)benzaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups on a benzaldehyde precursor. For example, hydroxybenzaldehyde derivatives can undergo methoxymethyl (MOM) protection using bromomethyl methyl ether (BOM) under basic conditions (e.g., NaH or K₂CO₃). Optimization includes controlling reaction temperature (35–60°C) and anhydrous solvents like DMF or THF to prevent hydrolysis. Post-reaction, purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies methoxymethoxy (-OCH₂O-) groups (δ ~3.3–3.5 ppm for methoxy protons) and the aldehyde proton (δ ~9.8–10.2 ppm).

- IR Spectroscopy : Confirms the carbonyl stretch (C=O) at ~1700 cm⁻¹.

- Mass Spectrometry (MS) : Validates molecular weight via molecular ion peaks (e.g., EI-MS or ESI-MS).

- X-ray Crystallography : Resolves solid-state structure and intermolecular interactions (e.g., hydrogen bonds, CH-π interactions) using SHELXL for refinement .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at 0–6°C to prevent oxidation. Avoid prolonged exposure to moisture or light. Stabilizers like BHT (butylated hydroxytoluene) may be added for lab-scale storage. Refer to safety protocols for analogous aldehydes, which highlight decomposition risks under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize protection-deprotection steps during synthesis to improve yield?

- Methodological Answer :

- Reagent Selection : Use BOM or chloromethyl methyl ether (MOM-Cl) with catalytic iodide for faster kinetics.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while THF minimizes side reactions.

- Monitoring : Track progress via TLC or in-situ FTIR.

- Workup : Neutralize excess base with dilute HCl to prevent aldehyde oxidation. Example: In DHDK synthesis, yields improved to >80% by maintaining strict anhydrous conditions .

Q. What strategies resolve crystallographic disorder in the crystal structure of derivatives of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation to detect weak reflections.

- Refinement Tools : Apply SHELXL restraints (e.g., DFIX, SIMU) to model disordered methoxymethoxy groups.

- Hydrogen Bond Analysis : Map interactions (e.g., O–H···O or CH-π) to identify stable conformers. For example, in dialdehyde derivatives, twofold symmetry axes simplified disorder modeling .

Q. How can computational methods predict reactivity and stability in different solvents?

- Methodological Answer :

- DFT Calculations : Model transition states for protection/deprotection steps (e.g., B3LYP/6-31G* level).

- QSAR/QSPR : Correlate solvent polarity (logP, Hansen parameters) with solubility/stability trends.

- Molecular Dynamics (MD) : Simulate solvation shells to assess aggregation tendencies. EFSA’s structural-activity relationship (SAR) frameworks for hydroxy-/methoxy-benzaldehydes provide predictive toxicity baselines .

Q. How to analyze complex reaction mixtures when synthesizing derivatives of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ ~250–300 nm) or GC-MS for volatile intermediates.

- 2D NMR : HSQC and HMBC elucidate coupling between methoxymethoxy and aromatic protons.

- Kinetic Profiling : Quench aliquots at intervals for time-resolved MS/NMR to identify transient intermediates. Example: Aldol condensation pathways were mapped using real-time FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.